Narirutin

Übersicht

Beschreibung

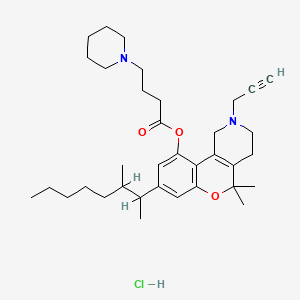

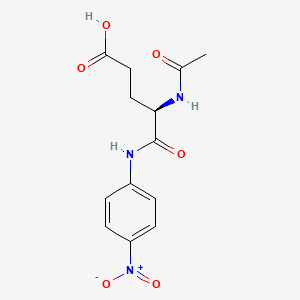

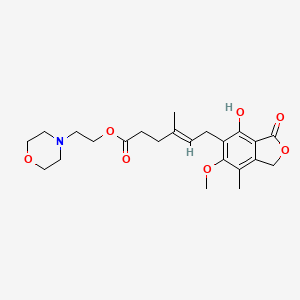

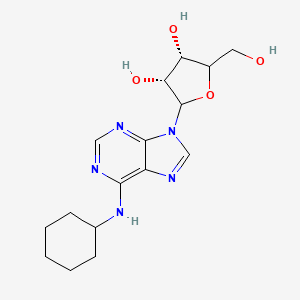

Narirutin ist ein natürlich vorkommendes Flavanon, eine Unterklasse der Flavonoide, die vorwiegend in Zitrusfrüchten wie Orangen, Grapefruits und Mandarinen vorkommt . Diese Verbindung ist bekannt für ihre vielfältigen therapeutischen Eigenschaften, darunter entzündungshemmende, antiallergische, antioxidative, antidiabetische, anticancerogene und antitumorale Wirkungen . This compound hat die Summenformel C₂₇H₃₂O₁₄ und eine molare Masse von 580,539 g/mol .

Wissenschaftliche Forschungsanwendungen

Narirutin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Chemie:

- Wird als Standardverbindung in der analytischen Chemie zur Quantifizierung von Flavonoiden in Zitrusfrüchten verwendet .

Biologie:

- Wird für seine Rolle bei der Modulation zellulärer Signalwege und sein Potenzial als bioaktive Verbindung in verschiedenen biologischen Prozessen untersucht .

Medizin:

- Wird auf seine anticancerogenen Eigenschaften untersucht, insbesondere auf seine Fähigkeit, Apoptose zu induzieren, Zellproliferation zu hemmen und molekulare Ziele zu regulieren, die an der Krebsentwicklung beteiligt sind .

- Wird auf sein antidiabetisches Potenzial untersucht, wobei Studien seine Interaktion mit Rezeptoren zeigen, die an der Diabeteskontrolle beteiligt sind .

Industrie:

- Wird bei der Entwicklung von funktionellen Lebensmitteln, Nahrungsergänzungsmitteln und Nutraceuticals eingesetzt, die auf die Verbesserung der Gesundheit und die Vorbeugung von Krankheiten abzielen .

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Wirkmechanismus

Target of Action

Narirutin, a dietary flavonoid found in citrus fruits, has been shown to have significant chemotherapeutic potential . It functions in a variety of cancer cells by regulating several pathways . One of the primary targets of this compound is TMEM16A , a molecular target that is specifically overexpressed in lung cancer . This compound has also been shown to modify many other molecular targets linked to the development of cancer, including drug transporters, cell cycle mediators, transcription factors, reactive oxygen species, reactive nitrogen species, and inflammatory cytokines .

Mode of Action

This compound interacts with its targets to bring about changes that include cell cycle arrest, apoptosis, antiangiogenic, antimetastatic, and DNA repair . For instance, this compound inhibits the molecular target TMEM16A, which is specifically overexpressed in lung cancer . It also decreases the PI3K/AKT and ERK/MAPK signal transduction cascades and stimulates the PTEN pathway in dormant PC-3 cells to prevent cell cycle re-entry .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to regulate pathways that include cell cycle arrest, apoptosis, antiangiogenic, antimetastatic, and DNA repair . These pathways play a crucial role in the development and progression of cancer, and their regulation by this compound contributes to its anticancer effects .

Pharmacokinetics

It is known that this compound is a type of flavanone with a sugar moiety in its structure, which is widely found in citrus fruits . The bioavailability of this compound may be influenced by factors such as its structural makeup and the presence of other compounds in the citrus fruits where it is found .

Result of Action

The result of this compound’s action is a decrease in the growth of several cancer cells, including those from gliomas, prostates, pancreatic, ovarian, skin, liver, colon, lung, cervical, and breast cancers . It has also been found to have a significant impact on controlling hyperglycemia and fat metabolism . Furthermore, this compound has been shown to reduce inflammation and eosinophil levels in the peripheral circulation and bronchoalveolar lavage fluid (BALF), interleukin (IL)-4, and IgE levels in serum in a mouse model of allergic eosinophilic airway inflammation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of other compounds in the citrus fruits where this compound is found may affect its bioavailability and, consequently, its efficacy . Additionally, the specific cellular environment in which this compound acts, such as the type of cancer cell, may also influence its action .

Biochemische Analyse

Biochemical Properties

Narirutin functions in a variety of cancer cells by regulating several pathways that include cell cycle arrest, apoptosis, antiangiogenic, antimetastatic, and DNA repair . It has been shown to modify many molecular targets linked to the development of cancer, including drug transporters, cell cycle mediators, transcription factors, reactive oxygen species, reactive nitrogen species, and inflammatory cytokines .

Cellular Effects

This compound has substantial chemotherapeutic potential, as demonstrated by numerous experimental studies . It influences cell function by regulating several pathways that include cell cycle arrest, apoptosis, antiangiogenic, antimetastatic, and DNA repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects by modifying many molecular targets linked to the development of cancer, including drug transporters, cell cycle mediators, transcription factors, reactive oxygen species, reactive nitrogen species, and inflammatory cytokines .

Temporal Effects in Laboratory Settings

It is known that this compound has a molar weight of 580.539 g/mol and the chemical formula C 27 H 32 O 14 .

Dosage Effects in Animal Models

It is known that this compound has substantial chemotherapeutic potential, as demonstrated by numerous experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to modify many molecular targets linked to the development of cancer, including drug transporters, cell cycle mediators, transcription factors, reactive oxygen species, reactive nitrogen species, and inflammatory cytokines .

Transport and Distribution

It is known that this compound has a molar weight of 580.539 g/mol and the chemical formula C 27 H 32 O 14 .

Subcellular Localization

It is known that this compound has substantial chemotherapeutic potential, as demonstrated by numerous experimental studies .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Narirutin kann durch die enzymatische Umwandlung von Naringenin-7-O-glucosid in Grapefruit durch ein 1–6 Rhamnosyltransferase-Enzym synthetisiert werden . Dieser Prozess beinhaltet die Addition eines Rhamnose-Restes an das Glucosid, was zur Bildung von this compound führt.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus Zitrusschalen, wo es in erheblichen Mengen vorhanden ist . Der Extraktionsprozess umfasst Schritte wie Lösemittelextraktion, Reinigung und Kristallisation, um hochreines this compound zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Narirutin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.

Substitution: Substitutionsreaktionen, die this compound betreffen, verwenden häufig Nukleophile wie Hydroxidionen oder Amine.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Reduktion zu deoxyderivaten führen kann.

Vergleich Mit ähnlichen Verbindungen

Narirutin wird oft mit anderen Flavonoiden wie Naringin und Hesperidin verglichen:

Naringin: Sowohl this compound als auch Naringin sind Glykoside von Naringenin, unterscheiden sich aber in ihren Zuckerresten. This compound zeigt im Vergleich zu Naringin stärkere entzündungshemmende Wirkungen.

Hesperidin: Ähnlich wie this compound ist Hesperidin ein weiteres Flavanonglykosid, das in Zitrusfrüchten vorkommt.

Liste ähnlicher Verbindungen:

- Naringin

- Hesperidin

- Naringenin

This compound zeichnet sich durch seinen einzigartigen Zuckerrest und seine starken therapeutischen Eigenschaften aus, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTFHSYLYXVTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Narirutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

924.00 to 925.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Narirutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14259-46-2 | |

| Record name | Narirutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 - 165 °C | |

| Record name | Narirutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

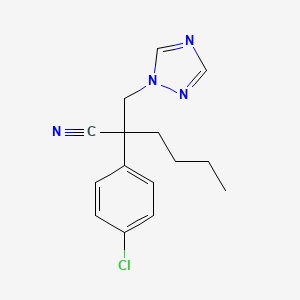

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(methylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676896.png)